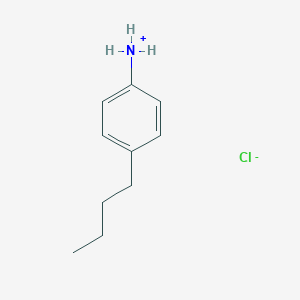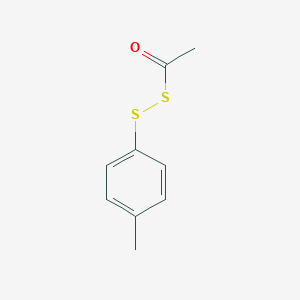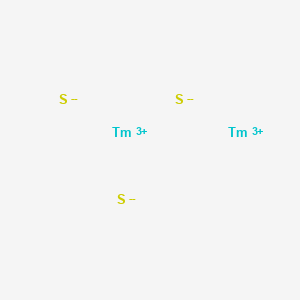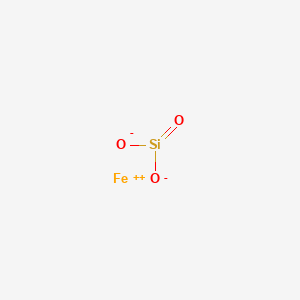
Silicic acid (H4SiO4), iron(2++) salt (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid (H4SiO4), iron(2++) salt (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a catalyst in various chemical reactions and has been studied extensively for its potential use in biomedical research.
Mécanisme D'action
The mechanism of action of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is not fully understood, but it is believed to work by facilitating the transfer of electrons in chemical reactions. This compound has been shown to be an effective catalyst for various oxidation and reduction reactions, indicating that it may play a role in electron transfer processes.
Effets Biochimiques Et Physiologiques
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been shown to have minimal biochemical and physiological effects in laboratory experiments. This compound has been studied extensively for its potential use in biomedical research and has been shown to be biocompatible and non-toxic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) in laboratory experiments include its effectiveness as a catalyst, its biocompatibility, and its non-toxicity. However, the limitations of using this compound in laboratory experiments include its cost, its limited availability, and the need for specialized equipment to synthesize and purify the compound.
Orientations Futures
There are several future directions for research involving silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2). One potential area of research is the development of new catalysts based on the properties of this compound. Another potential area of research is the use of this compound in drug delivery systems, particularly for the treatment of cancer and other diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) can be achieved through the reaction of iron(II) sulfate and sodium silicate in an aqueous solution. The resulting product is a white precipitate that can be collected and purified through various methods.
Applications De Recherche Scientifique
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been used in various scientific research applications, including catalysis, biotechnology, and biomedical research. In catalysis, this compound has been shown to be an effective catalyst for various chemical reactions, including oxidation and reduction reactions. In biotechnology, silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been studied for its potential use in the production of biofuels and other bioproducts. In biomedical research, this compound has been investigated for its potential use in drug delivery systems and as a diagnostic tool for various diseases.
Propriétés
Numéro CAS |
13478-48-3 |
|---|---|
Nom du produit |
Silicic acid (H4SiO4), iron(2++) salt (1:2) |
Formule moléculaire |
FeO3Si |
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
Clé InChI |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
SMILES canonique |
[O-][Si](=O)[O-].[Fe+2] |
Autres numéros CAS |
13478-48-3 10179-73-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



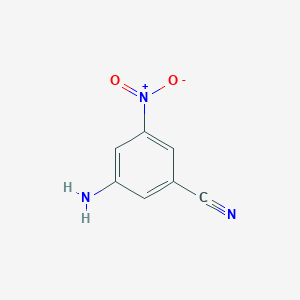
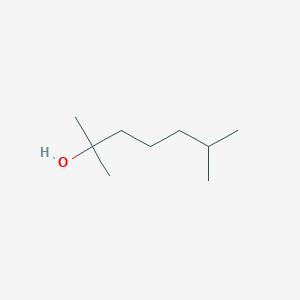
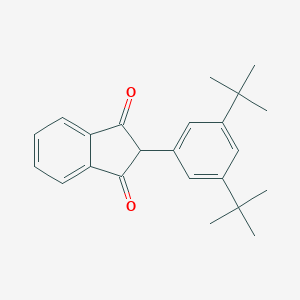
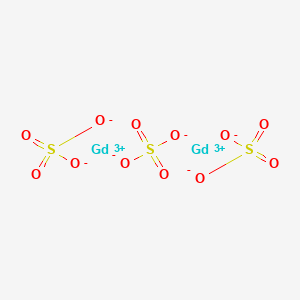
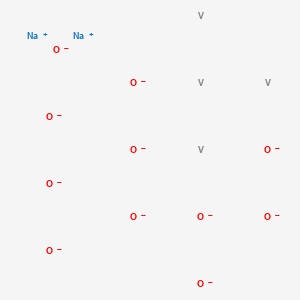
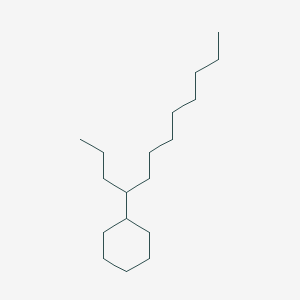
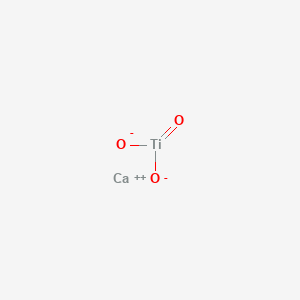
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
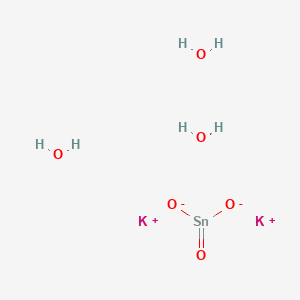
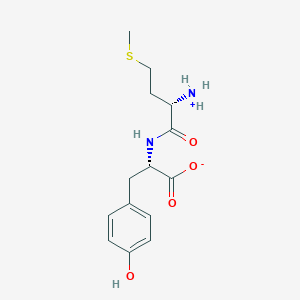
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
